3,4-Disubstituted vs. 1,7-Disubstituted Indole Sulfonamide Scaffolds: Differential EP3 Receptor Pharmacophore Occupancy
The target compound belongs to the 3,4-disubstituted indole acylsulfonamide series (Zhou et al., 2009), which positions the sulfonamide at the indole C3 and a bulky acylsulfonamide at C4. In contrast, the 1,7-disubstituted indole sulfonamide series (Hategan et al., 2009) places the sulfonamide at C7 and an alkyl/aryl group at N1 [1]. Both series achieve nanomolar-range human EP3 receptor antagonism — Zhou et al. report high-affinity ligands with functional antagonist activity in cellular assays, and Hategan et al. report optimized derivatives with IC50 values in the low nanomolar range and potent inhibition of rat platelet aggregation ex vivo [2]. However, the two scaffolds occupy distinct regions of the EP3 pharmacophore derived from the endogenous ligand PGE2, and their selectivity fingerprints across the IP, FP, EP1, EP2, and EP4 receptor panel differ, meaning a 1,7-disubstituted analog cannot serve as a direct functional substitute [1][2].
| Evidence Dimension | EP3 receptor antagonist potency (functional assay) – series-level comparison |
|---|---|
| Target Compound Data | Part of the 3,4-disubstituted indole acylsulfonamide series; high-affinity EP3 ligands with potent functional antagonism (exact IC50 for CAS 896010-66-5 not publicly disclosed) [2] |
| Comparator Or Baseline | 1,7-Disubstituted indole sulfonamide series (Hategan et al. 2009); optimized derivatives display nanomolar EP3 antagonism and inhibit rat platelet aggregation ex vivo [1] |
| Quantified Difference | Distinct pharmacophore occupancy; selectivity over IP/FP/EP1/EP2/EP4 panels reported separately for each series, with substitution-position-dependent receptor subtype selectivity. |
| Conditions | Human EP3 receptor binding and functional antagonism assays; rat platelet aggregation assays [1][2] |
Why This Matters
Procurement of the exact 3,4-disubstituted scaffold (CAS 896010-66-5) rather than a 1,7-disubstituted analog is essential when the research objective requires validation of the C3-sulfonamide/C4-acylsulfonamide pharmacophore hypothesis or when comparing selectivity profiles across indole sulfonamide sub-series.
- [1] Hategan G, Polozov AM, Zeller W, Cao H, Mishra RK, Kiselyov AS, Ramirez J, Halldorsdottir G, Andrésson T, Gurney ME, Singh J. Heterocyclic 1,7-disubstituted indole sulfonamides are potent and selective human EP3 receptor antagonists. Bioorg Med Chem Lett. 2009;19(23):6797-800. PMID: 19836233. View Source
- [2] Zhou N, Zeller W, Krohn M, Anderson H, Zhang J, Onua E, Kiselyov AS, Ramirez J, Halldorsdottir G, Andrésson T, Gurney ME, Singh J. 3,4-Disubstituted indole acylsulfonamides: a novel series of potent and selective human EP3 receptor antagonists. Bioorg Med Chem Lett. 2009;19(1):123-6. PMID: 19022669. View Source
